molecular formula C5H7ClO B1624470 2-Chlorovinyl ethyl ketone CAS No. 58953-12-1

2-Chlorovinyl ethyl ketone

Cat. No. B1624470
CAS RN: 58953-12-1
M. Wt: 118.56 g/mol
InChI Key: CFMFGANUEMXVTA-ONEGZZNKSA-N
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Description

Synthesis Analysis

CVEK can be synthesized by various methods, including the aldol condensation reaction of 2-chloroacetone and acetaldehyde catalyzed by calcium hydroxide, a base-catalyzed Michael addition reaction of vinyl ethyl ketone with hydrogen chloride, and a chlorination reaction of vinyl ethyl ketone with sulfur dichloride.


Molecular Structure Analysis

The molecular formula of 2-Chlorovinyl ethyl ketone is C5H7ClO . The InChI is InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3 . The Canonical SMILES is CCC(=O)C=CCl .


Chemical Reactions Analysis

Chalcones, which are secondary metabolites of an edible or medicinal plant, have a ketoethylenic moiety in their structure. They are easily prepared using various reaction procedures and strategies . For instance, the named reaction Claisen-Schmidt condensation is one common methodology to prepare the title compound through carbonyl derivative condensation in the presence of base .


Physical And Chemical Properties Analysis

2-Chlorovinyl ethyl ketone is a clear, light yellow, and oily liquid with a strong, pungent odor that resembles that of acrolein. The molecular weight of CVEK is 118.56 g/mol, and its boiling point is 68-70 °C. The compound has a melting point of −68 °C and a density of 1.136 g/mL at 25 °C. CVEK is soluble in organic solvents, including ether, ethanol, acetone, and benzene, but is nearly insoluble in water.

Scientific Research Applications

Synthesis Pathways and Intermediate Applications

2-Chlorovinyl ethyl ketone serves as a versatile intermediate in the synthesis of various organic compounds. One of the significant applications is in the formation of 1,3-dienones and 2H-pyran-2-ones via soft α-vinyl enolization of β-chlorovinyl ketones. This process involves an eliminative reaction pathway facilitated by Brönsted and Lewis bases, leading to the efficient synthesis of these compounds, which are valuable in the pharmaceutical and materials sciences industries (H. Kim & K. Oh, 2015).

Chemical Transformations and Catalysis

Chemical transformations utilizing 2-chlorovinyl ethyl ketone explore the dynamic stereoselectivity of nucleophilic substitution reactions. Studies have shown the formation of diverse product mixtures from these reactions, highlighting the compound's utility in studying reaction mechanisms and developing new synthetic methodologies (Xavier S Bogle & D. A. Singleton, 2012).

Environmental and Catalytic Applications

The compound has also found applications in environmental science, particularly in the catalytic combustion of volatile organic compounds (VOCs). Research into La-based perovskites, for example, has demonstrated their effectiveness in the combustion of VOCs, including those derived from 2-chlorovinyl ethyl ketone, which could have implications for air purification and pollution control strategies (S. Irusta, M. Pina, M. Menéndez, & J. Santamaría, 1998).

Bioconversion and Biological Production

In the realm of biotechnology, 2-chlorovinyl ethyl ketone and its derivatives are explored for their potential in the biological production of compounds like 2,3-butanediol. This compound is a key feedstock in chemical manufacturing, including the production of methyl ethyl ketone, a liquid fuel additive. Such research underscores the bioconversion potential of 2-chlorovinyl ethyl ketone, leveraging microbial processes for sustainable chemical synthesis (M. Syu, 2001).

Safety And Hazards

Studies have reported moderate to severe toxicity associated with CVEK exposure in experimental animals. The compound causes irritation, skin sensitization, and respiratory tract epithelium. The primary toxicological mechanism of CVEK is believed to be the electrophilic addition of the chlorine atom to biological molecules.

Future Directions

2-Chlorovinyl ethyl ketone is a chemical compound used in various scientific research applications. This versatile material finds utility in fields like organic synthesis, pharmaceuticals, and polymer chemistry due to its unique properties and reactivity. Many chalcone–heterocycle hybrids appear to exhibit promise as future drug candidates owing to their similar or superior activities compared to those of the standards . Thus, this review may prove to be beneficial for the development and design of new potent therapeutic drugs based on previously developed strategies .

properties

IUPAC Name

(E)-1-chloropent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMFGANUEMXVTA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309763
Record name (1E)-1-Chloro-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorovinyl ethyl ketone

CAS RN

58953-12-1
Record name (1E)-1-Chloro-1-penten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58953-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorovinyl ethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058953121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E)-1-Chloro-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROVINYL ETHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY4X396P6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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